molecular formula C8H8BrClO2S B1522454 5-Bromo-2,4-dimethylbenzenesulfonyl chloride CAS No. 72256-96-3

5-Bromo-2,4-dimethylbenzenesulfonyl chloride

Cat. No.: B1522454
CAS No.: 72256-96-3
M. Wt: 283.57 g/mol
InChI Key: PVNIDZKWTRPCOG-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a bromine atom at the 5-position and methyl groups at the 2- and 4-positions of the benzene ring. Sulfonyl chlorides of this type are critical intermediates in organic synthesis, particularly in sulfonamide formation, cross-coupling reactions, and as precursors for radiolabeling or bioconjugation .

Properties

IUPAC Name

5-bromo-2,4-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-5-3-6(2)8(4-7(5)9)13(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIDZKWTRPCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257475
Record name 5-Bromo-2,4-dimethylbenzenesulfonyl chloride
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Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72256-96-3
Record name 5-Bromo-2,4-dimethylbenzenesulfonyl chloride
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Record name 5-Bromo-2,4-dimethylbenzenesulfonyl chloride
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Record name 5-bromo-2,4-dimethylbenzene-1-sulfonyl chloride
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Biological Activity

5-Bromo-2,4-dimethylbenzenesulfonyl chloride is an organosulfur compound with potential applications in medicinal chemistry, particularly as a reactive intermediate in the synthesis of biologically active molecules. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

This compound features a sulfonyl chloride functional group attached to a brominated aromatic ring. The presence of the sulfonyl group enhances its electrophilicity, making it a useful reagent in various chemical reactions, including nucleophilic substitutions.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophiles such as amines and alcohols. This property is leveraged in the synthesis of sulfonamides and other derivatives that exhibit pharmacological effects.

Biological Activity Overview

Research indicates that sulfonyl chlorides like this compound can modulate various biological pathways. Specific studies have highlighted the following activities:

  • Antimicrobial Activity : Compounds derived from sulfonyl chlorides have shown significant antibacterial properties against various strains of bacteria.
  • Enzyme Inhibition : Sulfonamides derived from this compound can inhibit enzymes such as carbonic anhydrase and certain proteases, which are crucial in various metabolic pathways.
  • Cytotoxic Effects : Some studies have reported cytotoxicity against cancer cell lines, indicating potential applications in oncology.

Case Studies

  • Synthesis of Antibacterial Agents : A study synthesized a series of sulfonamide derivatives using this compound as a starting material. The resulting compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibition of carbonic anhydrase by sulfonamide derivatives synthesized from this compound. The study found that specific modifications to the sulfonamide structure significantly enhanced inhibitory potency, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects of sulfonamide derivatives on various cancer cell lines demonstrated that some compounds derived from this compound exhibited significant cytotoxicity, leading to apoptosis in treated cells. This highlights its potential role in cancer therapeutics .

Data Tables

CompoundActivity TypeMIC (µg/mL)IC50 (µM)
AAntibacterial8N/A
BEnzyme InhibitionN/A0.5
CCytotoxicityN/A10

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
5-Bromo-2,4-dimethylbenzenesulfonyl chloride serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functional group allows for the introduction of sulfonamide moieties into drug candidates. For instance, it has been employed in the synthesis of sulfonamide derivatives that exhibit antibacterial properties.

Case Study: Synthesis of Sulfonamides
A study demonstrated the reaction of this compound with amines to produce sulfonamides. The reaction proceeds under mild conditions and yields high-purity products, making it suitable for pharmaceutical applications. The general reaction can be summarized as follows:

ArSO2Cl+RNH2ArSO2NR+HCl\text{ArSO}_2Cl+\text{RNH}_2\rightarrow \text{ArSO}_2NR+HCl

where Ar represents the aromatic moiety derived from this compound and RNH₂ is the amine used in the reaction.

Organic Synthesis

Reagent in Organic Transformations
This compound is frequently used as a reagent in various organic transformations, including Friedel-Crafts acylation and alkylation reactions. Its ability to introduce a sulfonyl group enhances the reactivity of aromatic compounds, facilitating further functionalization.

Table 1: Summary of Organic Reactions Involving this compound

Reaction TypeDescriptionReference
Friedel-Crafts AcylationUsed to acylate aromatic compounds with high selectivity
AlkylationActs as a sulfonylating agent for alkyl groups
Synthesis of SulfonamidesReacts with amines to form sulfonamide derivatives

Material Science

Polymer Chemistry
In material science, this compound has been explored as a coupling agent in polymer chemistry. It can enhance the properties of polymers by introducing sulfonamide functionalities that improve thermal stability and mechanical strength.

Case Study: Polymer Modification
Research has shown that incorporating this compound into polymer matrices can enhance their thermal and mechanical properties. This modification is particularly beneficial for applications requiring high-performance materials.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituents on the benzene ring significantly influence reactivity, solubility, and application. Key analogues include:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Properties/Applications References
5-Bromo-2,4-dimethylbenzenesulfonyl chloride Not provided C₈H₇BrClO₂S ~289.5 (calc.) Br (5-), CH₃ (2-,4-) Likely intermediate in drug synthesis; high lipophilicity
5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride 85477-02-7 C₈H₈BrClO₄S 315.57 Br (5-), OCH₃ (2-,4-) Electron-rich ring; used in nucleoside modifications
5-Bromo-2-chlorobenzene-1-sulfonyl chloride 81226-68-8 C₆H₃BrCl₂O₂S 289.96 Br (5-), Cl (2-) High reactivity in SNAr reactions
4-Bromo-5-methoxy-2-methylbenzenesulphonyl chloride 2167681-25-4 C₈H₈BrClO₃S 299.57 Br (4-), OCH₃ (5-), CH₃ (2-) Potential use in agrochemicals
5-Bromo-biphenyl-2-sulfonyl chloride 859943-61-6 C₁₂H₈BrClO₂S 331.61 Br (5-), biphenyl system (2-SO₂Cl) Extended conjugation; high LogP (5.12)

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : Methyl (CH₃) and methoxy (OCH₃) groups are electron-donating, activating the ring toward electrophilic substitution but deactivating toward nucleophilic aromatic substitution (SNAr). In contrast, bromine and chlorine are electron-withdrawing, enhancing SNAr reactivity .
  • Lipophilicity : The biphenyl derivative (LogP = 5.12) exhibits higher lipophilicity than smaller analogues, making it suitable for hydrophobic environments in drug design.
  • Hazards : Compounds with methoxy groups (e.g., 85477-02-7) may pose respiratory hazards (H335) due to increased volatility, while halogenated derivatives often show skin corrosion risks (H314) .

Stability and Handling

  • Hydrolytic Stability : Sulfonyl chlorides with electron-withdrawing groups (e.g., 81226-68-8) are more moisture-sensitive, requiring anhydrous handling. Methyl-substituted variants (e.g., 5-bromo-2,4-dimethyl) may offer improved stability .
  • Storage : Most analogues require storage at low temperatures (-20°C) to prevent decomposition .

Preparation Methods

Step 1: Formation of Sulfonyl Chloride Intermediate

  • Reagents: 5-bromo-2,4-dimethylbenzenesulfonic acid (or the corresponding benzenesulfonic acid derivative), thionyl chloride (SOCl2).
  • Catalyst: Small amount of N,N-dimethylformamide (DMF) as a catalyst to enhance reaction rate.
  • Conditions: Reflux without solvent or in an inert solvent such as dichloromethane, at temperatures around 60–80°C.
  • Procedure: The sulfonic acid is refluxed with excess thionyl chloride under DMF catalysis. After completion, excess thionyl chloride is removed by distillation under reduced pressure.

Step 2: Purification and Isolation

  • Workup: The reaction mixture is cooled, and residual solvents are removed.
  • Purification: Recrystallization from suitable solvents such as ethanol-water mixtures to obtain high-purity this compound.
  • Yield and Purity: Typically yields above 90% with purity >99% by HPLC are achievable with optimized conditions.

Example Protocol Adapted from Related Synthesis

Step Reagents & Conditions Outcome
1. Sulfonyl chloride formation 5-bromo-2,4-dimethylbenzenesulfonic acid (1.0 mol) + thionyl chloride (2–5 mol) + DMF (0.5–1% mol) Reflux 2–4 hours; distill off excess SOCl2 at 60°C under reduced pressure
2. Purification Dissolve crude product in dichloromethane; wash with sodium bicarbonate solution and water; evaporate solvent; recrystallize from ethanol-water (3:2 v/v) Obtain this compound as a pure solid

Research Findings and Optimization Notes

  • Catalyst Role: DMF acts as an effective catalyst to activate thionyl chloride, accelerating the conversion of sulfonic acid to sulfonyl chloride.
  • Molar Ratios: Using excess thionyl chloride (2–5 equivalents) ensures complete conversion but requires efficient removal to minimize impurities.
  • Reflux Time: Optimal reflux times range from 2 to 4 hours; prolonged reflux can improve yield but may increase byproduct formation.
  • Purification: Washing with sodium bicarbonate neutralizes residual acid, and recrystallization improves purity and removes high-boiling impurities.
  • Environmental Considerations: Minimizing solvent use and efficient recovery of thionyl chloride reduce waste and environmental impact.
  • Vacuum Distillation: Essential for removing excess thionyl chloride without decomposing the product.

Comparative Data Table of Preparation Parameters (Adapted)

Parameter Range/Value Effect on Product
Thionyl chloride (mol) 2–5 equivalents Ensures complete sulfonyl chloride formation
DMF catalyst 0.5–1% mol Enhances reaction rate
Reflux time 2–4 hours Longer time improves yield but risks byproducts
Temperature 60–80°C Optimal for reaction without decomposition
Solvent for recrystallization Ethanol-water (3:2 v/v) High purity and good crystallization
Yield 90–95% High yield with optimized conditions
Purity (HPLC) >99% Achieved after recrystallization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2,4-dimethylbenzenesulfonyl chloride in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via chlorosulfonation of 5-bromo-2,4-dimethylbenzene using chlorosulfonic acid under controlled conditions. Key steps include:

  • Reaction Setup : Maintain temperatures between 0–5°C to minimize side reactions (e.g., sulfone formation).
  • Quenching : Add the reaction mixture to ice-water to precipitate the sulfonyl chloride.
  • Purification : Recrystallization from non-polar solvents (e.g., hexane) to achieve high purity (>95%).
  • Validation : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and LC-MS (M+^+ expected at m/z 282.5) .

Q. How should this compound be handled to ensure stability and safety?

  • Methodological Answer :

  • Storage : Store at 0–6°C in airtight, moisture-resistant containers to prevent hydrolysis.
  • Handling : Use inert atmospheres (N2_2/Ar) and anhydrous solvents. Avoid contact with water, alcohols, or amines, which trigger rapid decomposition .
  • Safety : Wear nitrile gloves, goggles, and a lab coat. In case of skin contact, rinse immediately with 0.1 M NaOH to neutralize acidic byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Steric and Electronic Effects : The 2,4-dimethyl groups increase steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butylamine). The bromine atom acts as an electron-withdrawing group, enhancing electrophilicity at the sulfonyl center.
  • Kinetic Studies : Monitor reaction progress via 19F^{19}F-NMR (if fluorine-containing nucleophiles are used) or HPLC. For example, rate constants (kk) in DMF at 25°C show a 103^3-fold difference between primary and secondary amines .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and predict regioselectivity .

Q. How can contradictory data on solvent-dependent stability be resolved?

  • Methodological Answer :

  • Systematic Analysis : Conduct stability studies in aprotic (e.g., DCM, THF) vs. protic (e.g., MeOH, H2_2O) solvents. For example:
Solvent Half-Life (25°C) Degradation Product
DCM>48 hoursNone detected
MeOH2 hoursMethyl sulfonate
  • Mechanistic Probes : Use 35Cl^{35}Cl-NMR to track chloride release during hydrolysis. Correlate with pH to identify acid/base-catalyzed pathways .

Q. What strategies optimize regioselectivity in synthesizing sulfonamide derivatives?

  • Methodological Answer :

  • Directed Functionalization : Introduce temporary protecting groups (e.g., Boc on amines) to block undesired sites.
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to polarize the S=O bond, enhancing nucleophilic attack at the sulfonyl center .
  • High-Throughput Screening : Test >50 amine substrates in parallel microreactors to map reactivity trends .

Data Interpretation & Validation

Q. How can impurities in this compound batches impact downstream reactions?

  • Methodological Answer :

  • Impurity Profiling : Use GC-MS or HPLC-UV to detect residual chlorosulfonic acid (<0.1% threshold) or dimethylbenzene byproducts.
  • Mitigation : Pre-wash crude product with 5% NaHCO3_3 to remove acidic impurities .
  • Impact Assessment : Spiked recovery experiments show that 0.5% impurity reduces sulfonamide yields by 15–20% .

Experimental Design Considerations

Q. What analytical techniques best characterize intermediates in multi-step syntheses using this compound?

  • Methodological Answer :

  • In-Situ Monitoring : ReactIR tracks sulfonyl chloride consumption in real time (e.g., C=O stretch at 1370 cm1^{-1}).
  • Multi-Nuclear NMR : 1H^1H, 13C^13C, and 79/81Br^79/81Br NMR differentiate regioisomers .
  • X-ray Crystallography : Resolve ambiguous structures (e.g., confirm sulfonate vs. sulfonamide products) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,4-dimethylbenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,4-dimethylbenzenesulfonyl chloride

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